molecular formula C15H13N3O3 B11838232 (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone

Cat. No.: B11838232
M. Wt: 283.28 g/mol
InChI Key: DTLDKGJBJLSPRB-UHFFFAOYSA-N
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Description

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of hydroxy, methyl, and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it could inhibit the activity of a kinase enzyme, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone stands out due to its specific combination of functional groups and the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

6-[hydroxy-(4-methoxyphenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H13N3O3/c1-9-7-13-16-8-12(15(20)18(13)17-9)14(19)10-3-5-11(21-2)6-4-10/h3-8,19H,1-2H3

InChI Key

DTLDKGJBJLSPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C(C3=CC=C(C=C3)OC)O)C2=O

Origin of Product

United States

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